1-tert-butyl-N-(2,3-dimethoxybenzyl)-1H-benzimidazol-5-amine
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Overview
Description
1-TERT-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a tert-butyl group, a dimethoxyphenylmethyl group, and an amine group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.
Attachment of the Dimethoxyphenylmethyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenylmethyl group is introduced using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
1-TERT-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the specific application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have similar biological activities.
Benzodiazole Derivatives: Other benzodiazole compounds with varying substituents.
Phenylmethyl Derivatives: Compounds with similar phenylmethyl groups.
Uniqueness
1-TERT-BUTYL-N-[(2,3-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-tert-butyl-N-[(2,3-dimethoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)23-13-22-16-11-15(9-10-17(16)23)21-12-14-7-6-8-18(24-4)19(14)25-5/h6-11,13,21H,12H2,1-5H3 |
InChI Key |
OEKUITYKRIDGLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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